3-Chloro-5-nitrothiophene-2-carbaldehyde
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Overview
Description
3-Chloro-5-nitrothiophene-2-carbaldehyde: is a chemical compound with the molecular formula C5H2ClNO3S and a molecular weight of 191.59 g/mol . It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is notable for its applications in organic synthesis and material science due to its unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Nitration and Chlorination: The synthesis of 3-Chloro-5-nitrothiophene-2-carbaldehyde typically involves the nitration of thiophene followed by chlorination.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution Reagents: Sodium methoxide, potassium tert-butoxide.
Major Products:
Oxidation: 3-Chloro-5-nitrothiophene-2-carboxylic acid.
Reduction: 3-Chloro-5-aminothiophene-2-carbaldehyde.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science: Utilized in the development of organic semiconductors and light-emitting diodes.
Biology and Medicine:
Pharmaceuticals: Investigated for its potential use in the synthesis of biologically active compounds, including antimicrobial and anticancer agents.
Industry:
Corrosion Inhibitors: Employed in the formulation of corrosion inhibitors for various industrial applications.
Mechanism of Action
The mechanism of action of 3-Chloro-5-nitrothiophene-2-carbaldehyde largely depends on its application. In organic synthesis, it acts as an electrophile due to the presence of the aldehyde group, facilitating various nucleophilic addition reactions . In biological systems, its nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components .
Comparison with Similar Compounds
5-Nitro-2-thiophenecarboxaldehyde: Similar in structure but lacks the chlorine atom, leading to different reactivity and applications.
5-Chloro-2-thiophenecarboxaldehyde: Similar but lacks the nitro group, affecting its chemical properties and uses.
Uniqueness: 3-Chloro-5-nitrothiophene-2-carbaldehyde is unique due to the presence of both chlorine and nitro groups, which impart distinct electronic and steric properties. These properties make it a versatile intermediate in organic synthesis and valuable in various scientific research applications .
Properties
IUPAC Name |
3-chloro-5-nitrothiophene-2-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2ClNO3S/c6-3-1-5(7(9)10)11-4(3)2-8/h1-2H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSCCHMGRUCAMSE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1Cl)C=O)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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